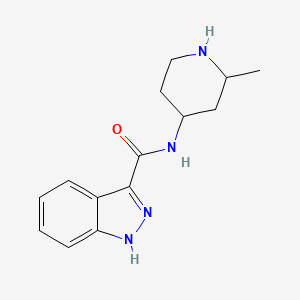
1-Hept-6-enyl-3-methylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hept-6-enyl-3-methylpiperidin-4-ol, also known as HM-11, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research. HM-11 has a unique chemical structure that makes it a valuable tool for investigating various biological processes.
Wirkmechanismus
1-Hept-6-enyl-3-methylpiperidin-4-ol acts as a potent agonist for the nicotinic acetylcholine receptor. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and acetylcholine. This activation of the receptor has been shown to have various effects on the nervous system, including the enhancement of learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-Hept-6-enyl-3-methylpiperidin-4-ol has various biochemical and physiological effects. It has been shown to enhance the release of dopamine and acetylcholine, which are neurotransmitters that play a crucial role in the nervous system. 1-Hept-6-enyl-3-methylpiperidin-4-ol has also been shown to improve learning and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Hept-6-enyl-3-methylpiperidin-4-ol in lab experiments is its high potency and selectivity for the nicotinic acetylcholine receptor. This makes it a valuable tool for investigating the role of this receptor in various biological processes. However, one of the limitations of using 1-Hept-6-enyl-3-methylpiperidin-4-ol is its high cost and limited availability, which can make it challenging to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Hept-6-enyl-3-methylpiperidin-4-ol. One potential area of research is the investigation of its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another area of research is the development of new ligands for the nicotinic acetylcholine receptor based on the structure of 1-Hept-6-enyl-3-methylpiperidin-4-ol. Additionally, further studies are needed to investigate the long-term effects of 1-Hept-6-enyl-3-methylpiperidin-4-ol on the nervous system and its potential for addiction and abuse.
Synthesemethoden
1-Hept-6-enyl-3-methylpiperidin-4-ol can be synthesized using a multi-step process that involves the reaction of a piperidine derivative with an alkene. The most commonly used method for synthesizing 1-Hept-6-enyl-3-methylpiperidin-4-ol involves the reaction of 1-methylpiperidine with 1-heptene in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure 1-Hept-6-enyl-3-methylpiperidin-4-ol.
Wissenschaftliche Forschungsanwendungen
1-Hept-6-enyl-3-methylpiperidin-4-ol has been used in a wide range of scientific research applications, including neuroscience, pharmacology, and biochemistry. One of the most significant applications of 1-Hept-6-enyl-3-methylpiperidin-4-ol is its use as a ligand for the nicotinic acetylcholine receptor. This receptor plays a crucial role in the nervous system and has been implicated in various diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-hept-6-enyl-3-methylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-3-4-5-6-7-9-14-10-8-13(15)12(2)11-14/h3,12-13,15H,1,4-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTIZVYLLGRCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CCCCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hept-6-enyl-3-methylpiperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)
![2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)

![5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)




